(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol
(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol
Brand Name:
Vulcanchem
CAS No.:
142976-45-2
VCID:
VC21156745
InChI:
InChI=1S/C14H21NO3/c1-9(8-16)14-11-7-13(18-3)12(17-2)6-10(11)4-5-15-14/h6-7,9,14-16H,4-5,8H2,1-3H3/t9-,14+/m0/s1
SMILES:
CC(CO)C1C2=CC(=C(C=C2CCN1)OC)OC
Molecular Formula:
C14H21NO3
Molecular Weight:
251.32 g/mol
(R*)-2-((R*)-6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propan-1-ol
CAS No.: 142976-45-2
Cat. No.: VC21156745
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142976-45-2 |
|---|---|
| Molecular Formula | C14H21NO3 |
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | (2R)-2-[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]propan-1-ol |
| Standard InChI | InChI=1S/C14H21NO3/c1-9(8-16)14-11-7-13(18-3)12(17-2)6-10(11)4-5-15-14/h6-7,9,14-16H,4-5,8H2,1-3H3/t9-,14+/m0/s1 |
| Standard InChI Key | NOKHNYXMHMHPQS-LKFCYVNXSA-N |
| Isomeric SMILES | C[C@@H](CO)[C@@H]1C2=CC(=C(C=C2CCN1)OC)OC |
| SMILES | CC(CO)C1C2=CC(=C(C=C2CCN1)OC)OC |
| Canonical SMILES | CC(CO)C1C2=CC(=C(C=C2CCN1)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator